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molecular formula C9H7N3O B8382625 3-(1H-1,2,3-triazol-1-yl)benzaldehyde

3-(1H-1,2,3-triazol-1-yl)benzaldehyde

Cat. No. B8382625
M. Wt: 173.17 g/mol
InChI Key: OKTXJGYITFEEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

In a sealed tube, a mixture of 3-iodobenzoic acid (2.000 g; 8.06 mmol), 1H-1,2,3-triazole (1.113 g; 16.12 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (236 mg; 1.61 mmol), Cs2CO3 (5.362 g; 16.12 mmol), and CuI (76 mg; 0.40 mmol) in anh. DMF (10 ml) was heated to 120° C. for 16 h. After cooling to rt, water was added, and the mixture was extracted with AcOEt. The separated aq. layer was acidified with aq. 1 M HCl, and extracted with AcOEt (3×). The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH/AcOH=20/1/0.1) afforded the two pure isomers:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.113 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.362 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[NH:11]1[CH:15]=[CH:14][N:13]=[N:12]1.CN[C@@H]1CCCC[C@H]1NC.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu]I.O>[N:11]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[CH:5]=[O:7])[CH:15]=[CH:14][N:13]=[N:12]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
1.113 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
236 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Cs2CO3
Quantity
5.362 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
76 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM/MeOH/AcOH=20/1/0.1)
CUSTOM
Type
CUSTOM
Details
afforded the two pure isomers

Outcomes

Product
Name
Type
Smiles
N1(N=NC=C1)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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